Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate
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Overview
Description
“Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate” is a chemical compound with the CAS Number: 860788-56-3 . It has a molecular weight of 323.8 . The compound is also known as DPB and TAK-659.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O2S/c1-18(2)14-16-11(15)8-12(17-14)21-10-7-5-4-6-9(10)13(19)20-3/h4-8H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Methylation of chlorimuron-ethyl, a process related to the compound of interest, leads to the formation of several derivatives, including dimethyl derivatives, showcasing its role in creating varied chemical entities through reactions with diazomethane (Choudhury & Dureja, 1996).
- Pyrimidine reactions highlight the compound's versatility in forming quaternary structures and its unique reactivity, which is essential for synthesizing complex molecules (Brown & Teitei, 1965).
Heterocyclic Chemistry and Derivatives Synthesis
- Studies on the synthesis of N-Oxide derivatives, including substituted benzimidazoles, demonstrate the compound's utility in producing a variety of chemically significant derivatives with potential biological activities (Ray et al., 2007).
- Research on synthesizing pyrrolino[2,3-d]pyrimidin-6-one derivatives from dimethyl malonate shows its importance in pharmaceutical chemistry for creating novel compounds (Vaid et al., 2012).
Environmental and Biological Implications
- The degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil highlights an environmental aspect, showing how microbes can metabolize such compounds, potentially mitigating environmental contamination (Sharma, Banerjee, & Choudhury, 2012).
- The effect of sulfometuron methyl on groundwater and stream quality, related to the chemical class of our compound of interest, underscores its environmental impact and behavior, providing insights into its safety and degradation pathways (Neary & Michael, 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
Properties
IUPAC Name |
methyl 2-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-18(2)14-16-11(15)8-12(17-14)21-10-7-5-4-6-9(10)13(19)20-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNORIKXOKNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)SC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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